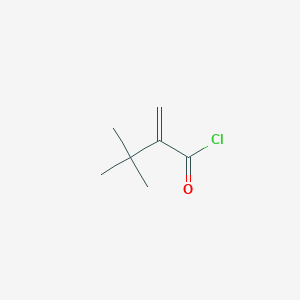
3,3-Dimethyl-2-methylidenebutanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-2-methylidenebutanoyl chloride is an organic compound with the molecular formula C6H9ClO. It is a derivative of butanoyl chloride, characterized by the presence of a methylidene group and two methyl groups attached to the butanoyl chloride backbone. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-2-methylidenebutanoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethyl-2-butanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
(CH3)2C=CHCOCH3+SOCl2→(CH3)2C=CHCOCl+SO2+HCl
This method typically requires anhydrous conditions and a suitable solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3,3-Dimethyl-2-methylidenebutanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, leading to the formation of more complex molecules.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,3-dimethyl-2-methylidenebutanoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile are frequently used solvents.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be employed to enhance reaction rates.
Major Products
The major products formed from these reactions include amides, esters, and carboxylic acids, depending on the specific reagents and conditions used.
科学的研究の応用
3,3-Dimethyl-2-methylidenebutanoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,3-Dimethyl-2-methylidenebutanoyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create complex molecules with desired functionalities.
類似化合物との比較
Similar Compounds
3,3-Dimethylacryloyl chloride: Similar in structure but lacks the methylidene group.
3-Methyl-2-butenoyl chloride: Another related compound with a different substitution pattern.
Senecioyl chloride: Shares structural similarities but differs in the position of the double bond.
Uniqueness
3,3-Dimethyl-2-methylidenebutanoyl chloride is unique due to the presence of both the methylidene and two methyl groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where these structural features are advantageous.
特性
CAS番号 |
824411-00-9 |
|---|---|
分子式 |
C7H11ClO |
分子量 |
146.61 g/mol |
IUPAC名 |
3,3-dimethyl-2-methylidenebutanoyl chloride |
InChI |
InChI=1S/C7H11ClO/c1-5(6(8)9)7(2,3)4/h1H2,2-4H3 |
InChIキー |
BLOMDHCMZPOKJO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=C)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Methylphenyl)-3-[2-[(3-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14207438.png)
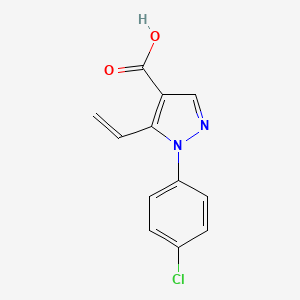
![N-[(2R)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207451.png)
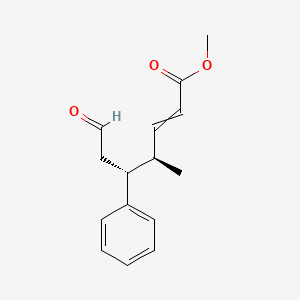
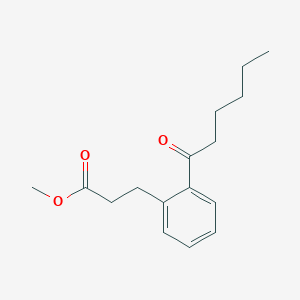
![Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]-](/img/structure/B14207459.png)
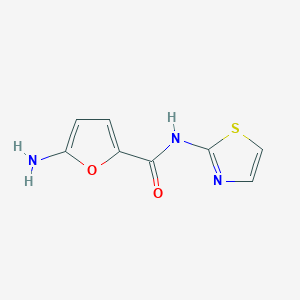

![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14207474.png)

![(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B14207484.png)
![Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]-](/img/structure/B14207486.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide](/img/structure/B14207495.png)

